Diisopropylphosphate

Description

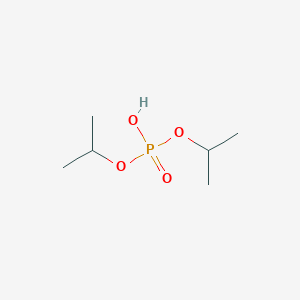

Structure

3D Structure

Properties

IUPAC Name |

dipropan-2-yl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O4P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPMZMCZAGFKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167060 | |

| Record name | Diisopropylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1611-31-0 | |

| Record name | Diisopropyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1611-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYLPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDP2G9LN2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Diisopropyl Phosphate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Attributes of Diisopropyl Phosphate

Diisopropyl phosphate (DIPP), a dialkyl phosphate ester, is a molecule of significant interest in various scientific and industrial domains. While it is recognized as the primary hydrolysis product of the potent acetylcholinesterase inhibitor diisopropylfluorophosphate (DFP), its own physicochemical profile warrants a detailed examination.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of DIPP, offering insights into its behavior in various environments. Such an understanding is critical for researchers in fields ranging from toxicology and environmental science to drug development, where DIPP may be encountered as a metabolite, a synthetic intermediate, or a reference compound. This document synthesizes available data to present a holistic view of DIPP's chemical identity, solubility, stability, and spectroscopic characteristics, augmented with detailed experimental protocols to aid in its practical study.

Chemical and Physical Identity

Diisopropyl phosphate is an organophosphorus compound with the molecular formula C₆H₁₅O₄P and a molecular weight of approximately 182.16 g/mol .[3] It is characterized by a central phosphate group esterified with two isopropyl groups.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅O₄P | |

| Molecular Weight | 182.16 g/mol | |

| Appearance | Colorless to pale yellow oily liquid | |

| Predicted pKa | 1.57 ± 0.50 | |

| Melting Point | 34 °C | |

| Boiling Point | 225.8 °C at 760 mmHg | |

| Density | ~1.119 g/cm³ |

Structural Representation

Caption: 2D structure of Diisopropyl Phosphate.

Acidity (pKa)

The acidity of diisopropyl phosphate, as indicated by its pKa, is a critical parameter influencing its ionization state in different pH environments. This, in turn, dictates its solubility, lipophilicity, and interaction with biological targets.

Predicted pKa

Computational models predict the pKa of diisopropyl phosphate to be approximately 1.57 ± 0.50 .[4] This value suggests that DIPP is a relatively strong acid, and will exist predominantly in its ionized (deprotonated) form at physiological pH.

Experimental Determination of pKa by Potentiometric Titration

For a precise and experimentally validated pKa value, potentiometric titration is the gold standard.[5][6][7][8][9] This method involves the gradual addition of a titrant (a strong base) to a solution of the analyte (DIPP) and monitoring the resulting pH change.

2.2.1. Principle

The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the analyte are equal. This corresponds to the midpoint of the buffer region in the titration curve.

2.2.2. Step-by-Step Protocol

-

Preparation of Solutions:

-

Prepare a standard solution of diisopropyl phosphate (e.g., 0.01 M) in deionized water.

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[5]

-

-

Titration Procedure:

-

Place a known volume (e.g., 50 mL) of the diisopropyl phosphate solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution at a constant rate.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly, well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[5]

-

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile

The solubility of diisopropyl phosphate in various solvents is a key determinant of its behavior in both laboratory and environmental settings.

Aqueous Solubility

Solubility in Organic Solvents

DIPP is generally considered to be soluble in many organic solvents.[9] However, as with aqueous solubility, precise quantitative data is sparse.

Experimental Determination of Solubility (Flask Method - OECD 105)

The flask method is a straightforward and widely accepted technique for determining the solubility of a substance in a given solvent, as outlined in OECD Guideline 105.[2][10][11][12][13]

3.3.1. Principle

A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate. The concentration of the solute in the saturated solution is then determined analytically.

3.3.2. Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of diisopropyl phosphate to a flask containing a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO).

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

Allow the undissolved DIPP to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation or filtration.

-

-

Quantification:

-

Determine the concentration of DIPP in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector.

-

Prepare a calibration curve using standard solutions of DIPP of known concentrations to accurately quantify the solubility.

-

Caption: Workflow for solubility determination using the flask method.

Stability Characteristics

The stability of diisopropyl phosphate is a critical consideration for its storage, handling, and its persistence in biological and environmental systems. The primary degradation pathway for DIPP is hydrolysis.

Hydrolytic Stability

The ester linkages in diisopropyl phosphate are susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis is dependent on both pH and temperature.

Thermal Stability

Information on the thermal stability of diisopropyl phosphate is limited. However, studies on the related compound, diisopropyl phosphonate, suggest that decomposition occurs at elevated temperatures.[5]

Experimental Determination of Stability (ICH Q1A)

Stability studies can be designed based on the principles outlined in the ICH Q1A guideline for new drug substances.[1][17][18][19]

4.3.1. Principle

The substance is subjected to various stress conditions (e.g., different pH, temperature, and light exposure) over time. The degradation of the substance and the formation of any degradation products are monitored using a stability-indicating analytical method.

4.3.2. Step-by-Step Protocol for Hydrolytic Stability

-

Sample Preparation:

-

Prepare solutions of diisopropyl phosphate in buffers of different pH values (e.g., pH 2, 7, and 9).

-

Store the solutions at various constant temperatures (e.g., 25 °C, 40 °C, and 60 °C) in sealed containers.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each solution.

-

Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of DIPP remaining.

-

-

Data Analysis:

-

Plot the concentration of DIPP as a function of time for each condition.

-

Determine the degradation kinetics (e.g., first-order or zero-order) and calculate the rate constants and half-life of DIPP under each condition.

-

Caption: Workflow for conducting a hydrolytic stability study.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the identification and characterization of diisopropyl phosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the DIPP molecule.

-

¹H NMR: The proton NMR spectrum of DIPP is expected to show signals corresponding to the methine (-CH) and methyl (-CH₃) protons of the isopropyl groups. The methine proton signal will likely appear as a multiplet due to coupling with the neighboring methyl protons and the phosphorus atom. The methyl protons will appear as a doublet due to coupling with the methine proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methine and methyl carbons of the isopropyl groups. These signals will also exhibit coupling to the phosphorus atom.

-

³¹P NMR: Phosphorus-31 NMR is a particularly powerful tool for characterizing organophosphorus compounds. Diisopropyl phosphate will exhibit a single resonance in the ³¹P NMR spectrum, and its chemical shift is highly indicative of its chemical environment.[20][21] In studies of DFP degradation, the ³¹P NMR spectrum of a DIPP standard was used for comparison.[2][22]

Infrared (IR) Spectroscopy

The IR spectrum of diisopropyl phosphate will display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

P=O stretch: A strong absorption band typically in the region of 1250-1300 cm⁻¹.

-

P-O-C stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.

-

C-H stretch: Absorptions from the isopropyl groups in the 2850-3000 cm⁻¹ range.

-

O-H stretch: A broad absorption band from the phosphate hydroxyl group, likely in the 2500-3300 cm⁻¹ region.

An FT-IR spectrum of a pure DIPP standard has been reported in the literature, confirming its identity as a hydrolysis product of DFP.[12][23]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For diisopropyl phosphate, electron ionization (EI) would likely lead to the observation of a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern would be expected to involve the loss of the isopropyl groups and other characteristic fragments. Electrospray ionization (ESI) could be used to observe the protonated molecule [M+H]⁺ at m/z 183 or the deprotonated molecule [M-H]⁻ at m/z 181.

Synthesis and Purification

While diisopropyl phosphate is often encountered as a degradation product, it can also be synthesized for use as a reference standard or for further chemical transformations.

Synthetic Approach

A common method for the synthesis of related dialkyl phosphonates involves the reaction of phosphorus trichloride with the corresponding alcohol.[24] A similar approach can be adapted for the synthesis of diisopropyl phosphate.

6.1.1. Generalized Synthetic Protocol

-

Reaction: Slowly add phosphorus oxychloride (POCl₃) to an excess of isopropanol at a controlled low temperature.

-

Workup: After the reaction is complete, the excess isopropanol is removed under reduced pressure. The resulting crude product is then typically washed with water and extracted with an organic solvent.

-

Purification: The crude diisopropyl phosphate can be purified by vacuum distillation.

Safety and Handling

Diisopropyl phosphate should be handled with appropriate safety precautions in a laboratory setting. It is considered an irritant to the skin, eyes, and respiratory tract. Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Heiss, D. R., et al. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate. Journal of Analytical Methods in Chemistry, 2016, 3190891.

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Heiss, D. R., et al. (2016). FT-IR spectra of pure DFP (top), partially degraded commercial DFP... ResearchGate. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

ECA Academy. (2025, April 3). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

-

Heiss, D. R., et al. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate. ResearchGate. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Gorenstein, D. G., & Findlay, J. B. (1976). 31P NMR of Diisopropyl Phosphoryl Alpha-Chymotrypsin and Catechol Cyclic Phosphate Alpha-Chymotrypsin. Direct Observation of Two Conformational Isomers.

- Dumas, D. P., Wild, J. R., & Raushel, F. M. (1989). Diisopropylfluorophosphate Hydrolysis by a Phosphotriesterase from Pseudomonas diminuta. Biotechnology and Applied Biochemistry, 11(3), 235-243.

-

SciSpace. (n.d.). Synthesis and Storage Stability of Diisopropylfluorophosphate. Retrieved from [Link]

-

Legislation.gov.uk. (n.d.). a.6. water solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). The 31 P NMR shift of the phosphate group calculated in DEP and cDEP.... Retrieved from [Link]

-

PubMed. (n.d.). Characterization of electrospray ionization mass spectrometry for N-diisopropyloxyphosphoryl dipeptide methyl esters. Retrieved from [Link]

-

MDPI. (n.d.). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Retrieved from [Link]

-

ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

SpectraBase. (n.d.). Diisopropylphosphine - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Diisopropyl fluorophosphate. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

NIST. (n.d.). Isoflurophate. Retrieved from [Link]

-

University of Arizona. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

PubMed. (n.d.). Characterization of electrospray ionization mass spectrometry for N-diisopropyloxyphosphoryl dipeptide methyl esters. Retrieved from [Link]

-

PubChem. (n.d.). Diisopropyl phosphate. Retrieved from [Link]

-

Martinos Center. (n.d.). NMR of 31P nuclear spin singlet states in organic diphosphates. Retrieved from [Link]

-

SpectraBase. (n.d.). DIISOPROPYL[(DIISOPROPYLPHOSPHONO)TRIFLUOROMETHYLTRIFLUOROACETYLMETHYLPHOSPHATE] - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Isopropyl diphenyl phosphate - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). Diisopropylphosphate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1611-31-0,diisopropyl hydrogen phosphate. Retrieved from [Link]

Sources

- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 2. filab.fr [filab.fr]

- 3. jeol.com [jeol.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. OECD 105 - Phytosafe [phytosafe.com]

- 11. oecd.org [oecd.org]

- 12. search.library.doc.gov [search.library.doc.gov]

- 13. legislation.gov.uk [legislation.gov.uk]

- 14. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 15. Diisopropyl Fluorophosphate | C6H14FO3P | CID 5936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchwith.njit.edu [researchwith.njit.edu]

- 17. database.ich.org [database.ich.org]

- 18. m.youtube.com [m.youtube.com]

- 19. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. researchgate.net [researchgate.net]

- 21. organicchemistrydata.org [organicchemistrydata.org]

- 22. spectrabase.com [spectrabase.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Diisopropyl phosphite synthesis - chemicalbook [chemicalbook.com]

Diisopropylphosphate mechanism of action as an acetylcholinesterase inhibitor

An In-Depth Technical Guide on the Core Mechanism of Action of Diisopropylfluorophosphate as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropylfluorophosphate (DFP) is a potent organophosphorus compound that serves as a paradigm for irreversible acetylcholinesterase (AChE) inhibitors.[1] Its mechanism of action, involving the covalent modification of the AChE active site, has been a subject of extensive research, providing critical insights into neurotoxicology and the development of therapeutic interventions.[2][3] This guide delineates the intricate molecular interactions governing DFP-mediated AChE inhibition, the subsequent physiological ramifications, and the experimental methodologies employed to investigate these phenomena.

Introduction: The Critical Role of Acetylcholinesterase

Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in cholinergic neurotransmission.[4] Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating the nerve impulse at cholinergic synapses and neuromuscular junctions.[4][5] This enzymatic activity is essential for maintaining normal cognitive function, muscle coordination, and autonomic regulation.[6] The catalytic prowess of AChE is remarkable, with each enzyme molecule capable of hydrolyzing approximately 25,000 molecules of ACh per second.[4]

The active site of AChE is located at the bottom of a deep and narrow gorge and is comprised of a catalytic triad (serine, histidine, and glutamate) and a peripheral anionic site.[4] The serine residue (Ser203 in human AChE) is the primary nucleophile in the hydrolysis of acetylcholine.

Diisopropylfluorophosphate (DFP): A Prototypical Organophosphate Inhibitor

DFP, also known as isoflurophate, is a colorless, oily liquid that belongs to the class of organophosphorus compounds.[1] It is a potent neurotoxin and has been utilized as a research tool to study organophosphate-induced neurotoxicity, as a miotic agent in the treatment of glaucoma, and as a simulant for chemical warfare nerve agents like sarin due to its similar mechanism of action and lower volatility.[1][3]

The Molecular Mechanism of Irreversible Inhibition

The primary mechanism of action of DFP is the irreversible inhibition of AChE.[2] This process can be dissected into two key stages: phosphorylation and aging.

Phosphorylation of the Active Site Serine

DFP acts as a pseudo-substrate for AChE. The phosphorus atom of DFP is electrophilic and is readily attacked by the nucleophilic hydroxyl group of the serine residue in the active site of AChE.[7] This results in the formation of a stable, covalent phosphoserine bond, with the concomitant release of a fluoride ion.[8] This phosphorylation effectively renders the enzyme inactive, as the serine residue is no longer available to participate in the hydrolysis of acetylcholine.[9]

The reaction can be summarized as follows:

E-OH + (i-PrO)₂P(O)F → E-O-P(O)(O-i-Pr)₂ + HF

Where E-OH represents the active site serine of AChE.

The "Aging" Phenomenon

Following phosphorylation, the DFP-AChE conjugate can undergo a time-dependent process known as "aging".[10] This process involves the dealkylation of one of the isopropyl groups attached to the phosphorus atom.[11] The loss of this alkyl group results in the formation of a negatively charged phosphonate monoanion, which is further stabilized by electrostatic interactions within the active site.[11][12]

This aged enzyme-inhibitor complex is highly resistant to reactivation by standard oxime antidotes, such as pralidoxime (2-PAM).[9][13] The aging process, therefore, represents a critical window for therapeutic intervention. The rate of aging is dependent on the specific organophosphate, with some nerve agents like soman causing very rapid aging.[10]

Physiological Consequences of AChE Inhibition

The irreversible inhibition of AChE by DFP leads to the accumulation of acetylcholine at cholinergic synapses and neuromuscular junctions.[1][7] This excess acetylcholine results in the persistent stimulation of muscarinic and nicotinic receptors, leading to a state of cholinergic crisis.[14]

The clinical manifestations of DFP and other organophosphate poisoning are a direct consequence of this hypercholinergic state and can be remembered by the mnemonic SLUDGEM:

-

S alivation

-

L acrimation

-

U rination

-

D efecation

-

G astrointestinal distress

-

E mesis

-

M iosis (pinpoint pupils)

In severe cases, the toxic effects progress to muscle fasciculations, paralysis, seizures, respiratory arrest, and death.[1][14]

Experimental Protocols for Studying AChE Inhibition

The investigation of AChE inhibitors like DFP relies on robust and reproducible in vitro and in vivo assays.

In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for determining AChE activity and inhibition.[5]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[5]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[15]

-

AChE Stock Solution: Prepare a stock solution of purified AChE (e.g., from electric eel or human recombinant) in the assay buffer. The final concentration in the well should be empirically determined but is typically in the range of 0.1-0.25 U/mL.[15]

-

DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer. Protect from light.[15]

-

Acetylthiocholine Iodide (ATCI) Stock Solution (14-15 mM): Dissolve ATCI in deionized water. Prepare fresh daily.[15]

-

Test Compound (DFP) and Control Solutions: Dissolve DFP and a positive control inhibitor (e.g., donepezil) in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the assay buffer.[15]

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of assay buffer to all wells.

-

Add 25 µL of the AChE stock solution to all wells except the blank.

-

Add 50 µL of the appropriate dilution of DFP or the positive control to the corresponding wells. For the negative control well, add 50 µL of the assay buffer (with the same percentage of DMSO as the test compound wells).

-

Incubate the plate at room temperature for 15 minutes.[15]

-

To each well, add 50 µL of the DTNB solution.

-

To initiate the enzymatic reaction, add 50 µL of the ATCI solution to all wells.[15]

-

Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10-15 minutes to monitor the reaction kinetics.[15]

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Calculate the percentage of inhibition for each concentration of DFP using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100.[15]

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15]

-

Data Presentation: Quantitative Analysis of AChE Inhibition

The results of AChE inhibition studies are typically summarized in a table format for clear comparison.

| Inhibitor | Concentration Range (µM) | IC50 (µM) | Inhibition Type |

| DFP | 0.01 - 10 | 0.78 ± 0.01[3][16] | Irreversible |

| Donepezil (Control) | 0.001 - 1 | 0.025 ± 0.003[15] | Reversible (Mixed) |

Visualization of the Mechanism and Experimental Workflow

Diagrams are essential for visualizing complex biological processes and experimental designs.

Diagram: DFP Inhibition of Acetylcholinesterase

Caption: Covalent modification of AChE by DFP leading to irreversible inhibition.

Diagram: Experimental Workflow for AChE Inhibition Assay

Sources

- 1. Diisopropyl fluorophosphate - Wikipedia [en.wikipedia.org]

- 2. Diisopropylfluorophosphate (DFP) volatizes and cross-contaminates wells in a common 96-well plate format used in zebrafish larvae toxicology studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotection against diisopropylfluorophosphate in acute hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. attogene.com [attogene.com]

- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. Aging pathways for organophosphate-inhibited human butyrylcholinesterase, including novel pathways for isomalathion, resolved by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. litfl.com [litfl.com]

- 10. [Aging of cholinesterase after inhibition by organophosphates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Is it possible to reverse aged acetylcholinesterase inhibited by organophosphorus compounds? Insight from the theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. health.state.ny.us [health.state.ny.us]

- 14. Organophosphorus Pesticides and Nerve Agents - Tabun (GA), Sarin (GB), Soman (GD), VX, and Fourth Generation Agents (FGAs) (Pesticide Syndrome, also called Cholinergic or Nerve Agent Toxidrome) - CHEMM [chemm.hhs.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Toxicological Profile of Diisopropylphosphate and Related Compounds

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Distinguishing a Family of Organophosphates

The term "diisopropylphosphate" can be ambiguous and is often colloquially confused with its more well-studied relatives. For the purpose of this comprehensive guide, we will dissect the toxicological profiles of three distinct but structurally related organophosphate compounds:

-

This compound (DIPP): The parent compound, often found as a metabolite of other organophosphates.

-

Diisopropyl Methylphosphonate (DIMP): A chemical byproduct of Sarin (GB) nerve gas manufacturing.[1][2][3]

-

Diisopropylfluorophosphate (DFP): A potent neurotoxin and surrogate for nerve agents in research.[4][5]

This guide will provide a detailed examination of the available toxicological data for each compound, focusing on their mechanisms of action, toxicokinetics, and specific toxicological endpoints. By clearly differentiating these compounds, we aim to provide researchers with the precise information needed for accurate risk assessment and drug development.

Chemical Identity and Physicochemical Properties

A clear understanding of the chemical and physical properties of these compounds is fundamental to interpreting their toxicological profiles.

| Property | This compound (DIPP) | Diisopropyl Methylphosphonate (DIMP) | Diisopropylfluorophosphate (DFP) |

| Chemical Structure | |||

| CAS Number | 1611-31-0 | 1445-75-6 | 55-91-4 |

| Molecular Formula | C₆H₁₅O₄P | C₇H₁₇O₃P | C₆H₁₄FO₃P |

| Molecular Weight | 182.16 g/mol | 180.18 g/mol | 184.15 g/mol |

| Appearance | Colorless liquid | Colorless liquid | Oily, colorless liquid |

| Boiling Point | 71-75 °C @ 8 mmHg | 50-51 °C @ 1 mmHg | 183 °C |

| Solubility in Water | Miscible | Low (0.1% to 8%)[2] | 1.54% w/w (decomposes) |

Mechanism of Toxicity: The Role of Acetylcholinesterase Inhibition

The primary mechanism of toxicity for many organophosphates, including DFP, is the irreversible inhibition of acetylcholinesterase (AChE).[4][5] AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in synaptic clefts.

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by organophosphates like DFP.

Inhibition of AChE by DFP leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of cholinergic receptors. This overstimulation manifests as a cholinergic crisis, characterized by a range of symptoms including miosis (pupil constriction), salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle fasciculations, paralysis, and respiratory failure.[6]

In contrast, Diisopropyl Methylphosphonate (DIMP) is not considered a potent cholinesterase inhibitor.[7] Its toxicity is generally lower than that of DFP and is not primarily driven by AChE inhibition.

The direct toxicological effects of this compound (DIPP) are not well-documented in publicly available literature. It is primarily considered as a metabolite of DFP.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Diisopropyl Methylphosphonate (DIMP)

-

Absorption: DIMP is rapidly absorbed following oral exposure.[8] It can also be absorbed through the skin.[8]

-

Distribution: Following absorption, DIMP is distributed throughout the body.

-

Metabolism: DIMP is almost completely metabolized to isopropyl methylphosphonic acid (IMPA).[8]

-

Excretion: IMPA is rapidly cleared from the blood and excreted primarily in the urine.[9][10]

Diisopropylfluorophosphate (DFP)

-

Absorption: DFP is readily absorbed by all routes of exposure, including inhalation, ingestion, and dermal contact.

-

Distribution: Due to its lipophilic nature, DFP can cross the blood-brain barrier and distribute to the central nervous system.

-

Metabolism: DFP is metabolized to this compound (DIPP).

-

Excretion: The metabolites are primarily excreted in the urine.

Toxicological Endpoints

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single dose or multiple doses administered within 24 hours.

| Compound | Species | Route | LD50 | Reference |

| DIMP | Rat (male) | Oral | 1,125 mg/kg | [11] |

| Rat (female) | Oral | 826 mg/kg | [11] | |

| Mouse | Oral | 1,041 mg/kg | [11] | |

| Rabbit | Dermal | 1100 mg/kg | [12] | |

| DFP | Rat | Oral | 6 mg/kg | [4] |

| Mouse | Oral | 2 mg/kg | [13] | |

| Rabbit | Dermal | 117 mg/kg |

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies provide information on the health hazards likely to arise from repeated exposure over a prolonged period.

For DIMP , a 90-day oral toxicity study in mink established a No-Observed-Adverse-Effect Level (NOAEL) of 73 mg/kg/day.[14] At higher doses, effects on the hematological system, including decreased red blood cell count and the presence of Heinz bodies, were observed.[14]

Chronic exposure to low levels of DFP has been shown to cause protracted impairment of spatial navigation learning in rats, even after cessation of exposure.

Genotoxicity

Genotoxicity assays are used to identify substances that can induce genetic damage.

-

DIMP: In vivo studies in rats (micronucleus induction in bone marrow) and mice (DNA damage in liver and leukocytes) have shown no evidence of genotoxicity.[15]

-

DFP: Data on the genotoxicity of DFP is limited in the publicly available literature.

Carcinogenicity

Carcinogenicity studies are designed to assess the potential of a substance to cause cancer.

-

DIMP: The U.S. Environmental Protection Agency (EPA) has concluded that DIMP is not classifiable as to its carcinogenicity to humans due to a lack of available data.[9][10] No long-term carcinogenicity studies in animals are available.[9][10]

-

DFP: DFP is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the California Proposition 65.[13]

Reproductive and Developmental Toxicity

These studies evaluate the potential for adverse effects on sexual function, fertility, and development of the offspring.

-

DIMP: Animal studies have shown no evidence that DIMP causes fertility problems or birth defects.[1][8] A two-generation reproductive study in mink fed DIMP showed no effect on reproductive efficiency.[16] The NOAEL for reproductive toxicity in this study was determined to be 56.5 mg/kg/day.[16]

Neurotoxicity

Beyond the acute cholinergic effects, some organophosphates can induce delayed and long-term neurological damage.

Organophosphate-Induced Delayed Neuropathy (OPIDN): DFP is known to induce OPIDN, a condition characterized by distal degeneration of axons in the peripheral and central nervous systems, occurring 1-4 weeks after exposure.[6] Symptoms include cramping muscle pain, numbness, and progressive weakness. The proposed mechanism involves the inhibition of neuropathy target esterase (NTE).

DFP is also used to model the neurological and cognitive deficits associated with Gulf War Illness.[4]

Experimental Protocols

The following are generalized protocols for key toxicological assays, based on OECD guidelines. These should be adapted and validated for the specific test substance and laboratory conditions.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

Workflow for OECD 420 Acute Oral Toxicity Test

Caption: A simplified workflow for the OECD 420 acute oral toxicity test.

-

Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. Single animals are dosed at fixed dose levels (5, 50, 300, 2000 mg/kg) in a stepwise manner.[17][18]

-

Main Study: Groups of at least 5 female animals are dosed at the selected starting dose.[19]

-

Dosing: The test substance is administered as a single oral dose by gavage to fasted animals.[19][20]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[17][18]

-

Pathology: All animals are subjected to a gross necropsy at the end of the study.

-

Endpoint: The study aims to identify a dose that produces clear signs of toxicity without causing mortality, allowing for classification according to the Globally Harmonised System (GHS).[20]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

-

Strains: At least five strains of Salmonella typhimurium and Escherichia coli are used, which are selected to detect different types of point mutations.[6]

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[6]

-

Exposure: Bacteria are exposed to the test substance at a range of concentrations. This can be done by the plate incorporation method or the pre-incubation method.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted.

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

-

Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, TK6) are cultured.[2][21][22]

-

Exposure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).[22]

-

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division.[22]

-

Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[22]

-

Endpoint: A significant, dose-related increase in the frequency of micronucleated cells indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.[15][23]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the toxicological profiles of this compound and its related compounds, DIMP and DFP. The primary mechanism of toxicity for DFP is the potent and irreversible inhibition of acetylcholinesterase, leading to a cholinergic crisis and the potential for delayed neurotoxicity. DIMP, a byproduct of Sarin production, is significantly less toxic and does not act primarily through AChE inhibition. The toxicological profile of DIPP, a metabolite of DFP, remains largely uncharacterized and warrants further investigation.

For researchers and drug development professionals, a clear understanding of the distinct toxicological properties of these compounds is paramount for accurate risk assessment and the development of safe and effective therapeutics. Future research should focus on filling the existing data gaps, particularly concerning the chronic toxicity, carcinogenicity, and developmental and reproductive toxicity of DFP, and establishing a comprehensive toxicological profile for DIPP.

References

-

Diisopropyl fluorophosphate. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Material Safety Data Sheet - Diisopropyl fluorophosphate. (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Diisopropyl Methylphosphonate. U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]

-

Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology. Retrieved January 14, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ToxFAQs™ for Diisopropyl Methylphosphonate (DIMP). Retrieved January 14, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Diisopropyl Methylphosphonate. Retrieved January 14, 2026, from [Link]

-

Albuquerque, E. X., Pereira, E. F. R., Aracava, Y., Fawcett, W. P., Oliveira, M., Randall, W. R., ... & Adler, M. (2006). Neuroprotection against diisopropylfluorophosphate in acute hippocampal slices. Neuroscience, 141(1), 35-46. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Diisopropyl Methylphosphonate (DIMP). Toxic Substances Portal. Retrieved January 14, 2026, from [Link]

-

Gonzalez, E., & Lein, P. J. (2021). Neurotoxicity of Acute Intoxication with the Chemical Threat Agent Diisopropylfluorophosphate (DFP) in the Adult and Juvenile Rat Brain. eScholarship, University of California. Retrieved from [Link]

-

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (2018, July 26). SlideShare. Retrieved January 14, 2026, from [Link]

-

Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River. Retrieved January 14, 2026, from [Link]

-

Brenet, M., et al. (2021). Diisopropylfluorophosphate (DFP) volatizes and cross-contaminates wells in a common 96-well plate format used in zebrafish larvae toxicology studies. PMC. Retrieved from [Link]

-

Terry, A. V., et al. (2024). Acute exposure to diisopropylfluorophosphate in mice results in persistent cognitive deficits and alterations in senescence markers in the brain. Frontiers in Neuroscience. Retrieved from [Link]

-

Diisopropyl Methylphosphonate (DIMP). (n.d.). CDC. Retrieved January 14, 2026, from [Link]

-

Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). (n.d.). IVAMI. Retrieved January 14, 2026, from [Link]

-

OECD 487: In Vitro Mammalian Cell Micronucleus Test. (2019, January 7). Nucro-Technics. Retrieved January 14, 2026, from [Link]

-

Summary of OECD 420. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]

-

OECD 420 OECD Guidelines for the Testing of Chemicals, Standard Test for Acute Oral Toxicity, Fixed Dose Procedure. (n.d.). EUROLAB. Retrieved January 14, 2026, from [Link]

-

Bucci, T. J., Parker, R. M., & Wustenberg, W. (1994). Subchronic oral toxicity study of diisopropyl methylphosphonate in mink. Fundamental and Applied Toxicology, 22(2), 220-230. Retrieved from [Link]

-

Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (n.d.). OECD. Retrieved January 14, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Diisopropyl Methylphosphonate. USER'S GUIDE. Retrieved from [Link]

-

OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity – Fixed Dose Procedure. (2001). OECD. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Diisopropyl Methylphosphonate. Table 2-3, Genotoxicity of Diisopropyl Methylphosphonate In Vivo. Retrieved from [Link]

-

Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (2024). PubMed. Retrieved January 14, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (1998). Public Health Statement for Diisopropyl Methylphosphonate. Retrieved from [Link]

-

Pazdernik, T. L., & Kerecsen, L. (1986). Di-isopropyl-fluorophosphate (DFP): acute toxicity and sleep. Neurotoxicology, 7(3), 165-171. Retrieved from [Link]

-

Horton, R. G., Koelle, G. B., McNamara, B. P., & Pratt, H. J. (1946). The Acute Toxicity of Di-Isopropyl Fluorophosphate. Journal of Pharmacology and Experimental Therapeutics, 87(4 Suppl), 414-420. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Diisopropyl Methylphosphonate. Table 2-2, Levels of Significant Exposure to Diisopropyl Methylphosphonate - Dermal. Retrieved from [Link]

-

Development of Human Health Toxicological Criteria for DMPT and DEPT. (2006). Nevada Division of Environmental Protection. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Diisopropyl Methylphosphonate. Table 2-2, Levels of Significant Exposure to Diisopropyl Methylphosphonate - Dermal. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Diisopropyl Methylphosphonate. GLOSSARY. Retrieved from [Link]

-

Bucci, T. J., Mercieca, M. D., & Perman, V. (1997). Two-generation reproductive study in mink fed diisopropyl methylphosphonate (DIMP). Journal of toxicology and environmental health, 51(5), 449-462. Retrieved from [Link]

-

Diisopropyl methylphosphonate. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Diisopropyl methylphosphonate - Wikipedia [en.wikipedia.org]

- 4. Diisopropyl fluorophosphate - Wikipedia [en.wikipedia.org]

- 5. Neuroprotection against diisopropylfluorophosphate in acute hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. ndep.nv.gov [ndep.nv.gov]

- 8. PUBLIC HEALTH STATEMENT - Toxicological Profile for Diisopropyl Methylphosphonate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Diisopropyl Methylphosphonate (DIMP) | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 13. Comparative non-cholinergic neurotoxic effects of paraoxon and diisopropyl fluorophosphate (DFP) on human neuroblastoma and astrocytoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Subchronic oral toxicity study of diisopropyl methylphosphonate in mink - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. REFERENCES - Toxicological Profile for Diisopropyl Methylphosphonate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 18. scribd.com [scribd.com]

- 19. laboratuar.com [laboratuar.com]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. criver.com [criver.com]

- 22. nucro-technics.com [nucro-technics.com]

- 23. oecd.org [oecd.org]

An In-depth Technical Guide on Diisopropyl Fluorophosphate (DFP) as a Surrogate for Organophosphorus Nerve Agents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Surrogates in Nerve Agent Research

Organophosphorus (OP) compounds represent a class of highly toxic chemicals, encompassing both agricultural pesticides and potent chemical warfare nerve agents like Sarin (GB) and Soman (GD).[1][2] Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][3] This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in a state of hyperstimulation known as a "cholinergic crisis," which can manifest as seizures, respiratory failure, and death.[3][4]

The extreme lethality and stringent regulations surrounding actual nerve agents severely restrict their use in research. This necessitates the use of surrogate compounds that mimic their mechanism of action and toxicological profile but are comparatively less hazardous to handle in a laboratory setting.[5][6] Diisopropyl fluorophosphate (DFP), often referred to by the synonym isoflurophate, has emerged as a widely utilized and invaluable surrogate for G-series nerve agents.[5][7][8]

This guide provides a comprehensive technical overview of DFP, detailing its chemical properties, mechanism of action, and its critical applications in modeling OP poisoning, understanding neurotoxicity, and developing effective medical countermeasures.

Section 1: Core Principles of DFP as a Nerve Agent Surrogate

1.1 Chemical and Physical Profile

DFP (IUPAC name: bis(propan-2-yl) fluorophosphonate) is an oily, colorless liquid with the chemical formula C₆H₁₄FO₃P.[5] It is structurally homologous to nerve agents like Sarin and Soman, sharing the core organophosphate structure that is key to its biological activity.[7][9] DFP is stable but will undergo hydrolysis when exposed to moisture, a property that must be considered during storage and handling.[5][10]

| Property | Value | Source(s) |

| IUPAC Name | bis(propan-2-yl) fluorophosphonate | [5] |

| Synonyms | Isoflurophate, DIFP, DFP | [5][11] |

| CAS Number | 55-91-4 | [5] |

| Molecular Formula | C₆H₁₄FO₃P | [5] |

| Molar Mass | 184.147 g·mol⁻¹ | [5] |

| Appearance | Oily, colorless liquid | [5] |

| Boiling Point | 183 °C (361 °F) | [5][12] |

| Melting Point | -82 °C (-116 °F) | [5][12] |

| Storage | Refrigerate (Store below 4°C/39°F) in a tightly closed container away from moisture | [10][13] |

A note on nomenclature: The term "Diisopropylphosphate" (DIPP) refers to the hydrolysis product of DFP and is significantly less toxic.[14] While related, it is Diisopropyl fluoro phosphate (DFP) that is the potent AChE inhibitor used as the nerve agent surrogate in toxicological research.[14][15]

1.2 The Molecular Mechanism: Mimicking Nerve Agent Action

The toxicity of DFP, like all OP nerve agents, is rooted in its ability to inhibit acetylcholinesterase (AChE).[1][16] This process can be understood through the following steps:

-

Binding to AChE: DFP targets the active site of the AChE enzyme, specifically a critical serine amino acid residue.[3][5]

-

Irreversible Phosphorylation: DFP forms a stable, irreversible covalent bond with this serine residue, effectively phosphorylating the enzyme.[1][3] This prevents AChE from performing its natural function of hydrolyzing acetylcholine.

-

Acetylcholine Accumulation: With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to continuous and excessive stimulation of both nicotinic and muscarinic acetylcholine receptors.[2][3]

-

Cholinergic Crisis: This hyperstimulation results in a systemic cholinergic crisis, characterized by a range of symptoms including salivation, lacrimation, urination, defecation (SLUD), muscle fasciculations, paralysis, seizures, and ultimately, respiratory arrest.[2][3][4]

This mechanism is virtually identical to that of G-series nerve agents, making DFP an excellent functional surrogate for studying the pathophysiology of OP poisoning and for screening potential antidotes.[3][8]

Section 3: Analytical and Safety Protocols

3.1 Analytical Detection Methods

Verifying exposure and quantifying DFP in experimental samples is crucial. Common analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for identifying and quantifying DFP and its metabolites in biological and environmental samples. [17][18]* Ion Mobility Spectrometry (IMS): A technology often used in field detectors for the rapid, real-time detection of OP vapors at trace levels. [17]* Fluoride Ion Sensing: Since the hydrolysis of DFP produces fluoride ions, optical sensors that detect fluoride can be used as an indirect measure of DFP breakdown. [19][20]

3.2 Safety, Handling, and Decontamination

Despite being a surrogate, DFP is a potent neurotoxin and must be handled with extreme caution. [5]Its LD₅₀ in rats is approximately 6 mg/kg (oral). [5]All work with DFP must be conducted in accordance with institutional safety protocols.

Core Safety Requirements:

-

Engineering Controls: All handling of DFP, including stock solution preparation and dilutions, must be performed inside a certified chemical fume hood. [10][13]* Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure. [13] * Eye Protection: Chemical safety goggles or a face shield are mandatory. [10][13] * Lab Coat: A lab coat must be worn to protect clothing. [13]* Spill and Decontamination:

-

Have a spill kit ready. Absorb spills with an inert material like vermiculite or sand. [13] * A 2% sodium hydroxide solution should be readily available to decontaminate surfaces and equipment, as it hydrolyzes DFP into less toxic products. [21] * Dispose of all DFP-contaminated waste as hazardous material according to institutional and local regulations. [10]* First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [13][21] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. [13] * Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [13]

-

Conclusion

Diisopropyl fluorophosphate (DFP) serves as an indispensable surrogate for highly toxic organophosphorus nerve agents. Its structural and mechanistic similarities to agents like Sarin allow researchers to safely investigate the complex pathophysiology of OP poisoning, from initial AChE inhibition to downstream neuroinflammation and cell death. [5][8]DFP-based in vitro and in vivo models are foundational to the research and development pipeline for novel antidotes and neuroprotective therapies. [22][23]By providing a reliable and reproducible model of nerve agent toxicity, DFP continues to be a critical tool for scientists and drug developers working to create more effective medical countermeasures to protect both military personnel and civilian populations from the threat of chemical warfare agents.

References

-

Wikipedia. (n.d.). Diisopropyl fluorophosphate. Retrieved from [Link]

-

Gupta, R., & D'Souza, R. (2023). Organophosphate Chemical Nerve Agents, Oxidative Stress, and NADPH Oxidase Inhibitors: An Overview. MDPI. Retrieved from [Link]

-

Jett, D. A. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Petroianu, G. A. (2010). Organophosphates/nerve agent poisoning: mechanism of action, diagnosis, prophylaxis, and treatment. PubMed. Retrieved from [Link]

-

Worek, F., Thiermann, H., & Wille, T. (2020). Toxicology of Organophosphate Nerve Agents. ResearchGate. Retrieved from [Link]

-

Interchim. (n.d.). Diisopropyl fluorophosphate (DFP). Retrieved from [Link]

-

Grokipedia. (2026). This compound. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diisopropyl fluorophosphate. Retrieved from [Link]

-

Georganics. (2023). Diisopropyl fluorophosphate – general description and preparation. Retrieved from [Link]

-

CHEMM. (n.d.). Tabun (GA), Sarin (GB), Soman (GD), VX, and Fourth Generation Agents (FGAs). Retrieved from [Link]

-

Al-Merey, R., & Ciuperca, F. I. (2022). Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. MDPI. Retrieved from [Link]

-

Georganics. (n.d.). DIISOPROPYL FLUOROPHOSPHATE Safety Data Sheet. Retrieved from [Link]

-

Reddy, D. S. (2019). Mechanism-based novel antidotes for organophosphate neurotoxicity. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Diisopropylphosphite. Retrieved from [Link]

-

Tanguay, R. L., et al. (2022). Diisopropylfluorophosphate (DFP) volatizes and cross-contaminates wells in a common 96-well plate format used in zebrafish larvae toxicology studies. PMC. Retrieved from [Link]

-

Ohio State University. (n.d.). Human CYP2C9 Metabolism of Organophosphorus Pesticides and Nerve Agent Surrogates. Retrieved from [Link]

-

Meyerhoff, M. E., et al. (2010). Monitoring of diisopropyl fluorophosphate hydrolysis by fluoride-selective polymeric films using absorbance spectroscopy. PubMed. Retrieved from [Link]

-

Ferchmin, P. A., et al. (2015). Neuroprotection against diisopropylfluorophosphate in acute hippocampal slices. PMC. Retrieved from [Link]

-

Terry, A. V., et al. (2022). Acute exposure to diisopropylfluorophosphate in mice results in persistent cognitive deficits and alterations in senescence markers in the brain. Frontiers in Neuroscience. Retrieved from [Link]

-

Naughton, S. X., & Terry, A. V. (2019). Dorsoventral-Specific Effects of Nerve Agent Surrogate Diisopropylfluorophosphate on Synaptic Transmission in the Mouse Hippocampus. DOI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diisopropyl phosphate. PubChem Compound Database. Retrieved from [Link]

-

SACTRC. (2025). Organophosphates: New Antidotes from Old Drugs. Retrieved from [Link]

-

Pazdernik, T. L., & Cross, R. S. (1986). Di-isopropyl-fluorophosphate (DFP): acute toxicity and sleep. PubMed. Retrieved from [Link]

-

Bhattacharya, R., et al. (2019). Differential proteome analysis of rat plasma after diisopropyl fluorophosphate (DFP) intoxication, a surrogate of nerve agent sarin. PubMed. Retrieved from [Link]

-

Meyerhoff, M. E., et al. (2010). Monitoring of Diisopropyl Fluorophosphate Hydrolysis by Fluoride-Selective Polymeric Films Using Absorbance Spectroscopy. PMC. Retrieved from [Link]

-

Lustig, L., et al. (2000). An in vitro model to evaluate the effect of an organophosphoric agropesticide on cell proliferation in mouse seminiferous tubules. PubMed. Retrieved from [Link]

-

Eddleston, M., & Buckley, N. A. (2017). Pharmacological treatment of organophosphorus insecticide poisoning: the old and the (possible) new. PMC. Retrieved from [Link]

-

Szinicz, L. (2007). Development of antidotes: problems and strategies. PubMed. Retrieved from [Link]

-

Marrs, T. C. (2003). Evaluation of antidotes for poisoning by organophosphate pesticides. ResearchGate. Retrieved from [Link]

-

Reddy, D. S., et al. (2018). Midazolam-Resistant Seizures and Brain Injury after Acute Intoxication of Diisopropylfluorophosphate, an Organophosphate Pesticide and Surrogate for Nerve Agents. PubMed. Retrieved from [Link]

-

de Oliveira, A. M., & de Almeida, M. V. (2018). Nerve agents surrogates: Synthetic approaches and uses thereof for analytical and toxicological purposes. ResearchGate. Retrieved from [Link]

-

ACS Figshare. (2024). Biotransformation of Organophosphate Diesters Characterized via In Vitro Metabolism and In Vivo Screening. Retrieved from [Link]

-

Wang, Y., et al. (2024). Biotransformation of Organophosphate Diesters Characterized via In Vitro Metabolism and In Vivo Screening. PubMed. Retrieved from [Link]

-

Naughton, S. X., & Terry, A. V. (2018). Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds. Frontiers in Neuroscience. Retrieved from [Link]

Sources

- 1. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Organophosphate Chemical Nerve Agents, Oxidative Stress, and NADPH Oxidase Inhibitors: An Overview | MDPI [mdpi.com]

- 4. Organophosphorus Pesticides and Nerve Agents - Tabun (GA), Sarin (GB), Soman (GD), VX, and Fourth Generation Agents (FGAs) (Pesticide Syndrome, also called Cholinergic or Nerve Agent Toxidrome) - CHEMM [chemm.hhs.gov]

- 5. Diisopropyl fluorophosphate - Wikipedia [en.wikipedia.org]

- 6. Diisopropyl fluorophosphate - general description and preparation - Georganics [georganics.sk]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Differential proteome analysis of rat plasma after diisopropyl fluorophosphate (DFP) intoxication, a surrogate of nerve agent sarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Acute exposure to diisopropylfluorophosphate in mice results in persistent cognitive deficits and alterations in senescence markers in the brain [frontiersin.org]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. medkoo.com [medkoo.com]

- 12. interchim.fr [interchim.fr]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. grokipedia.com [grokipedia.com]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. Diisopropylfluorophosphate (DFP) volatizes and cross-contaminates wells in a common 96-well plate format used in zebrafish larvae toxicology studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Monitoring of diisopropyl fluorophosphate hydrolysis by fluoride-selective polymeric films using absorbance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Monitoring of Diisopropyl Fluorophosphate Hydrolysis by Fluoride-Selective Polymeric Films Using Absorbance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. georganics.sk [georganics.sk]

- 22. Midazolam-Resistant Seizures and Brain Injury after Acute Intoxication of Diisopropylfluorophosphate, an Organophosphate Pesticide and Surrogate for Nerve Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanism-based novel antidotes for organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

History and development of Diisopropylphosphate in neuroscience research

An In-Depth Technical Guide to the History and Development of Diisopropylphosphate in Neuroscience Research

Abstract

Diisopropylfluorophosphate (DFP), a potent organophosphorus compound, has traversed a complex journey from a potential chemical warfare agent to an invaluable tool in neuroscience. Its primary mechanism, the irreversible inhibition of acetylcholinesterase (AChE), has provided researchers with a robust method to probe the intricacies of the cholinergic nervous system. This technical guide provides a comprehensive overview of DFP's history, its biochemical mechanism of action, and its evolution as a critical agent for modeling complex neurological conditions. We delve into its foundational use in mapping cholinergic pathways and its contemporary application in creating highly relevant animal models for Gulf War Illness (GWI), seizure-induced neurotoxicity, and chronic neuroinflammation. This guide offers detailed experimental protocols, data synthesis, and field-proven insights, designed for researchers, scientists, and drug development professionals seeking to leverage this powerful compound in their work.

The Genesis of a Neuroscientific Tool: A Historical Perspective

The story of Diisopropylfluorophosphate (DFP) begins not in a neuroscience lab, but in the context of military research. The toxic properties of organophosphate (OP) esters were first discovered in 1932.[1] These compounds, including DFP, were initially developed as potential nerve gases during the 1930s and 1940s due to their potent effects on the nervous system.[1][2] DFP, an oily, colorless liquid, was found to be a powerful neurotoxin, and its development was pursued by British scientists during World War II.[1]

While its efficacy as a chemical weapon was surpassed by other agents, its unique and potent biochemical activity did not go unnoticed by the scientific community.[1] Researchers soon realized that DFP's primary mechanism of action—the inhibition of acetylcholinesterase—made it an exceptional experimental tool.[1][3] This marked the beginning of DFP's transition from a weapon of war to a sophisticated instrument for unraveling the complexities of the brain. Its early applications were centered on understanding the cholinergic system, which was increasingly implicated in cognitive functions like memory and attention.[4][5] Over the decades, its use has expanded significantly, and it now serves as a surrogate for more toxic nerve agents like sarin in laboratory settings to study acute organophosphate intoxication and to develop models for chronic neurological disorders.[6][7][8]

Core Mechanism of Action: Irreversible Cholinesterase Inhibition

The neurotoxic effects of DFP stem from its potent and irreversible inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic system.[6][7] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a crucial step for terminating nerve signals and allowing neurons to return to their resting state.[1][9]

DFP functions by covalently binding to a specific serine residue within the active site of AChE.[1][10] This binding results in a phosphonylated, and thus inactivated, enzyme. The bond formed is extremely stable, rendering the inhibition effectively irreversible.[10] This leads to the accumulation of ACh in the synapse, causing hyperstimulation of muscarinic and nicotinic acetylcholine receptors.[6][7] The resulting cholinergic crisis manifests as a cascade of physiological effects, from prolonged muscle contractions to seizures and, at high doses, respiratory paralysis and death.[1][10] Beyond AChE, DFP is also known to inhibit other serine proteases, such as trypsin and chymotrypsin, making it a useful tool in broader biochemical applications.[10]

Foundational Applications in Cholinergic System Research

In the mid-20th century, DFP became a cornerstone tool for elucidating the function of the cholinergic nervous system. By creating a state of controlled, prolonged cholinergic stimulation, researchers could map the pathways and understand the physiological roles of acetylcholine. Early studies in animal models used DFP to investigate the impact of AChE inhibition on various brain regions and at different developmental stages.[4] These foundational experiments demonstrated that the developing brain could exhibit tolerance to DFP, mediated by changes in muscarinic receptor density, highlighting the nervous system's adaptive capabilities.[4] This work, along with pharmacological studies using cholinergic antagonists like scopolamine, was instrumental in forming the "cholinergic hypothesis," which linked deficits in cholinergic signaling to the cognitive decline seen in aging and Alzheimer's disease.[5][11]

Modern Applications: Modeling Complex Neurological Disorders

The utility of DFP has evolved from a tool for basic systems neuroscience to a sophisticated agent for modeling complex, multi-faceted human diseases. Its ability to induce a predictable and reproducible cascade of neurotoxic events makes it ideal for studying the interplay between acute chemical exposure and chronic neurological outcomes.

Modeling Gulf War Illness (GWI)

GWI is a chronic disorder affecting veterans of the 1991 Gulf War, characterized by symptoms like fatigue, cognitive deficits, and pain.[12] Exposure to nerve agents, such as sarin, is a suspected etiological factor.[13] DFP, as a less volatile surrogate for sarin, has been central to developing rodent models of GWI.[1][12] A key insight from this research is that chemical exposure combined with physiological stress is a critical driver of the pathology.[13]

A widely used model involves pre-treating animals with corticosterone (CORT) in their drinking water to simulate chronic stress, followed by a single injection of DFP.[13][14] This combined exposure paradigm (CORT+DFP) has been shown to potentiate the neuroinflammatory response far more than DFP alone, producing a phenotype more consistent with GWI symptoms.[13][14][15] These models have revealed that GWI-like pathology involves persistent neuroinflammation, including the activation of microglia and astrocytes and elevated expression of inflammatory cytokines, often in the absence of widespread neuronal death.[12][13]

Investigating Seizure-Induced Neurotoxicity and Neurodegeneration

High doses of DFP reliably induce seizures that can progress to status epilepticus (SE), a state of prolonged seizure activity.[16][17] This has made DFP a valuable tool for studying the mechanisms of seizure-induced brain damage. Research using this model has shown that DFP-induced SE leads to delayed neuronal cell death in vulnerable brain regions like the hippocampus, piriform cortex, amygdala, and thalamus.[18][19]

A critical finding from this line of research is that neuronal injury can occur even in animals that do not exhibit overt, severe seizure behavior.[19][20] Studies have demonstrated that animals with a low seizure response to DFP still show significant neurodegeneration, although the onset may be delayed compared to high-responding animals.[19] This suggests that organophosphate intoxication can trigger neurotoxic pathways independent of seizure activity, a crucial consideration for treating human exposures.[19][20] The cell death mechanisms implicated include apoptosis, as evidenced by TUNEL staining in affected neurons.[18]

Elucidating Neuroinflammatory Pathways

A central feature of DFP-induced neurotoxicity is a robust and persistent neuroinflammatory response.[21] Within hours of exposure, there is a marked activation of microglia and astrocytes, the resident immune cells of the brain.[22] This glial activation is accompanied by a significant upregulation of pro-inflammatory cytokines and chemokines, such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[13][22]

Key Experimental Methodologies

The successful use of DFP in research hinges on well-defined and reproducible protocols. The causality behind experimental choices is critical; for instance, the co-administration of atropine (a muscarinic antagonist) and an oxime like pralidoxime (2-PAM) is not merely supportive care but a necessary experimental control to prevent peripheral cholinergic crisis and reduce mortality, thereby isolating the central neurotoxic effects.[16][21]

Protocol: DFP-Induced Neurotoxicity Model in Rodents

This protocol describes a general procedure for inducing neuroinflammation and potential neurodegeneration in adult male rats or mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[24]

Objective: To model acute organophosphate intoxication leading to neuroinflammation and delayed neuronal injury.

Materials:

-

Diisopropylfluorophosphate (DFP), high purity (e.g., Sigma-Aldrich)

-

Sterile phosphate-buffered saline (PBS) or peanut oil as a vehicle

-

Atropine sulfate[16]

-

Pralidoxime (2-PAM)[21]

-

Diazepam (for seizure termination, if required)[16]

-

Appropriate syringes and needles (e.g., 25-27G)[25]

-

Animal scale

Step-by-Step Methodology:

-

Animal Acclimation: House animals in standard conditions for at least one week prior to the experiment to minimize stress.

-

DFP Preparation: DFP is highly toxic and moisture-sensitive; handle only in a certified chemical fume hood with appropriate personal protective equipment.[1][8] Dilute DFP to the desired concentration (e.g., 4 mg/kg) in the chosen vehicle immediately before use.[19][21] The choice of vehicle can affect absorption rates.[26]

-

Antidote Administration (Pre- or Post-treatment): To mitigate peripheral cholinergic effects and reduce mortality, administer atropine sulfate (e.g., 2-3 mg/kg, i.m. or i.p.) and 2-PAM (e.g., 25 mg/kg, i.m. or i.p.).[16][21] This is typically done immediately after DFP administration. This step is crucial for ensuring animal survival and focusing the study on CNS effects.

-

DFP Administration: Weigh the animal to calculate the precise injection volume. Administer DFP via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[16][21] The s.c. route often provides a more sustained absorption profile.[27]

-